2-Butyl-2-ethyl-5-methyl-3,4-hexadienal

Vue d'ensemble

Description

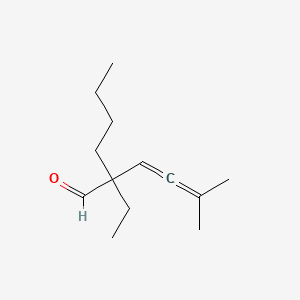

2-Butyl-2-ethyl-5-methyl-3,4-hexadienal is an organic compound with the molecular formula C13H22O It is characterized by its unique structure, which includes a hexadienal backbone with butyl, ethyl, and methyl substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-ethyl-5-methyl-3,4-hexadienal typically involves the reaction of appropriate aldehydes and alkenes under controlled conditions. One common method is the aldol condensation reaction, where an aldehyde reacts with an enolate ion to form a β-hydroxy aldehyde, which then undergoes dehydration to yield the desired hexadienal compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Butyl-2-ethyl-5-methyl-3,4-hexadienal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Overview

2-Butyl-2-ethyl-5-methyl-3,4-hexadienal is an organic compound with the molecular formula C13H22O. Its unique structure, characterized by a hexadienal backbone with butyl, ethyl, and methyl substituents, allows for various applications across scientific research, industry, and potential therapeutic uses.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic chemistry. For instance:

- Oxidation can yield carboxylic acids or ketones.

- Reduction can convert the aldehyde group into an alcohol.

- Substitution reactions can replace substituents with other functional groups.

Research has indicated potential biological activities associated with this compound. Studies have explored its interactions with biomolecules, which may lead to insights into its role in biological systems. For example:

- The compound has been identified in essential oils derived from plants like Artemisia annua, showing potential insecticidal properties against pests such as Tribolium castaneum .

- The specific bioactivity of this compound may be linked to its structural attributes that allow it to interact with biological pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its reactivity profile suggests it could serve as a precursor in drug synthesis or as a candidate for developing new pharmaceuticals targeting specific diseases.

Flavor and Fragrance Industry

The compound is utilized in the production of flavors and fragrances due to its unique scent profile. It is often incorporated into formulations to enhance olfactory characteristics in consumer products.

Specialty Chemicals

In addition to its roles in flavor and fragrance, this compound is used in the synthesis of specialty chemicals that require specific reactivity or structural features.

Case Studies

Several studies have highlighted the applications and effects of this compound:

- Insecticidal Activity : A study analyzed the chemical composition of essential oils containing this compound and assessed their efficacy against Tribolium castaneum. The results indicated a significant reduction in pest populations at specific concentrations .

- Biochemical Profiling : Research conducted on the biochemical effects of this compound demonstrated alterations in enzymatic activities related to oxidative stress when applied to pest species . This highlights its potential role in pest management strategies.

Mécanisme D'action

The mechanism of action of 2-Butyl-2-ethyl-5-methyl-3,4-hexadienal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the compound’s structure allows it to participate in various chemical reactions that can modulate biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Butyl-2-ethyl-3,4-hexadienal: Similar structure but lacks the methyl group.

2-Butyl-5-methyl-3,4-hexadienal: Similar structure but lacks the ethyl group.

2-Ethyl-5-methyl-3,4-hexadienal: Similar structure but lacks the butyl group.

Uniqueness

2-Butyl-2-ethyl-5-methyl-3,4-hexadienal is unique due to the presence of all three substituents (butyl, ethyl, and methyl) on the hexadienal backbone. This combination of substituents imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Activité Biologique

2-Butyl-2-ethyl-5-methyl-3,4-hexadienal is an organic compound with the molecular formula C13H22O. It is a member of the aldehyde family and is characterized by its unique structure, which includes three different alkyl substituents: butyl, ethyl, and methyl. This compound is primarily studied for its potential biological activities and interactions within various biological systems.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in protein function and modulation of biological pathways. The aldehyde functional group is particularly reactive, allowing the compound to participate in various chemical reactions that may influence biological processes.

Toxicological Studies

Research has indicated that this compound exhibits certain toxicological effects. In studies involving various organisms, including insects and mammals, the compound has been shown to affect enzymatic activities and induce oxidative stress. For instance, in a study evaluating its effects on Tribolium castaneum, significant reductions in the activities of key enzymes such as acetylcholinesterase (AChE), glutathione S-transferase (GST), and reduced glutathione (GSH) were observed at lethal doses .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that it possesses significant antimicrobial activity against a range of pathogens. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways within the microorganisms .

Case Studies

- Insecticidal Activity :

- Biochemical Profiling :

Table 1: Toxicity Data for this compound

| Study Subject | LD50 (mg/adult) | Enzymatic Activity Changes |

|---|---|---|

| Tribolium castaneum | 0.71 | Decrease in AChE, GST, GSH |

| Mammalian Cell Lines | Varies | Induced oxidative stress markers |

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Candida albicans | 0.75 mg/mL |

Propriétés

InChI |

InChI=1S/C13H22O/c1-5-7-9-13(6-2,11-14)10-8-12(3)4/h10-11H,5-7,9H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEUSQNLDFHEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C=C=C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23739-80-2 | |

| Record name | 2-Butyl-2-ethyl-5-methyl-3,4-hexadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023739802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC74495 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.